5-(3-Methoxycarbonylphenyl)-furan-2-carboxylic acid
Overview
Description
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H10O5. It features a furan ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid typically involves the reaction of methyl 5-methylfuran-2-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound can be achieved through a retrofit process that utilizes feedstocks comprised of furoates. For example, methyl 5-methylfuran-2-carboxylate can be converted to 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid in high yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The furan ring and the phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and the functional groups present in the molecule allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyphenyl)furan-2-carboxylic acid: This compound features a hydroxyl group instead of a methoxycarbonyl group.
5-(3-Aminophenyl)furan-2-carboxylic acid: This compound has an amino group in place of the methoxycarbonyl group.
Uniqueness
5-(3-Methoxycarbonylphenyl)furan-2-carboxylic acid is unique due to its combination of a furan ring with both a methoxycarbonyl group and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
874999-81-2 |
---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-(3-methoxycarbonylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-17-13(16)9-4-2-3-8(7-9)10-5-6-11(18-10)12(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
VQHMVSOPNCHNBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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